GW 441756

Übersicht

Beschreibung

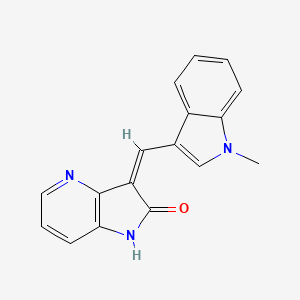

GW 441756: ist eine synthetische organische Verbindung, die für ihre potente und selektive Hemmung des Nervenwachstumsfaktor-Rezeptortyrosinkinase A (TrkA) bekannt ist. Diese Verbindung wurde aufgrund ihrer Fähigkeit, TrkA mit einer Hemmkonzentration (IC50) von 2 Nanomol zu hemmen, in der wissenschaftlichen Forschung weit verbreitet eingesetzt . Die Summenformel der Verbindung lautet C17H13N3O, und sie hat ein Molekulargewicht von 275,3 Gramm pro Mol .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von GW 441756 beinhaltet die Bildung eines Pyrrolo[3,2-b]pyridin-2-on-Kernstruktur. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Indolderivats: Die Synthese beginnt mit der Herstellung eines Indolderivats, das durch eine Reihe von Reaktionen erreicht wird, die die Kondensation von Anilin mit Glyoxal beinhalten.

Cyclisierung: Das Indolderivat unterliegt einer Cyclisierung, um den Pyrrolo[3,2-b]pyridin-2-on-Kern zu bilden.

Funktionalisierung: Die Kernstruktur wird dann durch die Einführung verschiedener Substituenten funktionalisiert, um die gewünschten chemischen Eigenschaften zu erzielen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise mit Techniken wie Umkristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GW 441756 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Struktur und Reaktivität der Verbindung zu modifizieren.

Substitution: Substitutionsreaktionen ermöglichen den Austausch spezifischer Atome oder Gruppen innerhalb des Moleküls.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nucleophile unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Reduktion deoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von TrkA und seinen nachgeschalteten Signalwegen zu untersuchen.

Biologie: Wird in der Forschung zur Nervenwachstumsfaktor-Signalgebung und neuronalen Differenzierung eingesetzt.

Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen untersucht, die mit abnormaler TrkA-Aktivität zusammenhängen, wie z. B. bestimmte Krebsarten und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf TrkA und verwandte Signalwege abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv den Nervenwachstumsfaktor-Rezeptortyrosinkinase A (TrkA) hemmt. Die Verbindung bindet an das aktive Zentrum von TrkA und verhindert so seine Aktivierung durch Nervenwachstumsfaktor. Diese Hemmung blockiert nachgeschaltete Signalwege, die an Zellüberleben, Differenzierung und Apoptose beteiligt sind. Die hohe Selektivität der Verbindung für TrkA gegenüber anderen Kinasen sorgt für eine gezielte Hemmung mit minimalen Off-Target-Effekten .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Inhibition of Tumor Growth and Metastasis

GW 441756 has been extensively studied for its role in inhibiting tumor growth and metastasis in various cancer types. Notably, it has shown efficacy in prostate cancer models. In vivo studies demonstrated that treatment with this compound significantly reduced tumor metastasis in male NOD/SCID mice injected with PC3 luciferase-expressing cells. The treated group exhibited a notable decrease in bioluminescence signals associated with metastatic sites compared to controls, indicating the compound's potential as a therapeutic agent against aggressive prostate cancer .

Triple-Negative Breast Cancer

In the context of triple-negative breast cancer, this compound has been shown to reverse the effects of nerve growth factor on cell migration and invasion. The compound prevents the assembly of signaling complexes that promote tumor aggressiveness, thereby inhibiting processes critical for cancer progression, such as extracellular matrix remodeling mediated by matrix metalloproteinases .

Table 1: Summary of this compound Applications in Cancer Research

Neurobiology

Modulation of Neurotrophic Signaling

This compound is utilized to study the role of TrkA signaling in neuronal differentiation and survival. Research indicates that inhibition of TrkA by this compound can block neurotrophin-induced neuronal cell death, highlighting its potential for neuroprotective applications . For instance, experiments involving oligodendrocyte precursor cells demonstrated that this compound could mitigate the negative effects of metabolic challenges on cell survival and differentiation .

Cell Proliferation Studies

In vitro studies have shown that this compound effectively reduces cell proliferation across various cancer cell lines. For example, it was observed that this compound inhibited the proliferation of SK-ES-1 cells at multiple concentrations (0.1 μM to 15 μM), with an IC50 value calculated at approximately 1.13 μM . This suggests its utility not only in cancer research but also in understanding the basic mechanisms of cell cycle regulation influenced by TrkA activity.

Mechanistic Insights

Cell Signaling Pathways

This compound's mechanism involves the inhibition of TrkA signaling pathways that are often aberrantly activated in cancers. By blocking TrkA activity, this compound disrupts downstream signaling cascades associated with cell survival and proliferation, including pathways involving AKT and MAPK . This makes it a valuable tool for dissecting the complexities of neurotrophic signaling and its implications in oncogenesis.

Wirkmechanismus

GW 441756 exerts its effects by selectively inhibiting the nerve growth factor receptor tyrosine kinase A (TrkA). The compound binds to the active site of TrkA, preventing its activation by nerve growth factor. This inhibition blocks downstream signaling pathways involved in cell survival, differentiation, and apoptosis. The compound’s high selectivity for TrkA over other kinases ensures targeted inhibition with minimal off-target effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

K252a: Ein weiterer TrkA-Inhibitor mit einem breiteren Kinase-Hemmungsprofil.

AG879: Ein selektiver Inhibitor von TrkA mit einer anderen chemischen Struktur.

CEP-701: Ein TrkA-Inhibitor, der in der Krebsforschung eingesetzt wird.

Einzigartigkeit von GW 441756: this compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für TrkA. Seine Fähigkeit, TrkA mit einem IC50 von 2 Nanomol zu hemmen, macht es zu einem der potentesten verfügbaren TrkA-Inhibitoren. Darüber hinaus reduziert seine Selektivität gegenüber anderen Kinasen die Wahrscheinlichkeit von Off-Target-Effekten und macht es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen .

Biologische Aktivität

GW 441756 is a selective inhibitor of the nerve growth factor (NGF) receptor tyrosine kinase A (TrkA), exhibiting significant potential in various biomedical applications, particularly in pain management and cancer therapy. This article will explore its biological activity, including its mechanism of action, effects on cellular processes, and relevant case studies.

- Chemical Name : 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one

- Purity : ≥99%

- IC50 : 2 nM for TrkA inhibition

- Selectivity : Over 100-fold selectivity compared to other kinases .

This compound selectively inhibits TrkA, which plays a crucial role in mediating the effects of NGF on neuronal survival and differentiation. By blocking this receptor, this compound can modulate various signaling pathways associated with pain and tumor growth.

Inhibition of Neurite Outgrowth

This compound has been shown to completely inhibit NGF-induced neurite outgrowth in PC12 cells. This effect is significant as it demonstrates the compound's ability to interfere with neurotrophic signaling pathways that are critical for neuronal development and survival .

Impact on Cancer Cell Proliferation

Research indicates that this compound reduces proliferation in various cancer cell lines. For instance:

- SK-ES-1 cells : IC50 = 1.13 μM

- RD-ES cells : IC50 = 1.94 μM

These findings suggest that this compound may be effective in treating cancers that exhibit TrkA activation .

Alzheimer's Disease Models

In transgenic mouse models of Alzheimer's disease (PDAPP mice), this compound treatment increased levels of soluble amyloid precursor protein alpha (sAβPPα) while decreasing amyloid-beta (Aβ) levels. This paradoxical effect suggests potential therapeutic benefits in neurodegenerative conditions where TrkA signaling is implicated .

Urinary Bladder Inflammation

In a study involving acute bladder inflammation induced by cyclophosphamide (CYP), administration of this compound showed a reduction in mechanical hyperalgesia, indicating its potential as an analgesic agent in inflammatory pain conditions .

Summary of Research Findings

| Study | Model | Key Findings |

|---|---|---|

| Et al., Pain Rep (2018) | Clinical pain disorder tissues | Role of TrkA in neuronal sensitization |

| Rees et al., Oncotarget (2016) | Cancer cell lines | Correlation between chemical sensitivity and gene expression |

| Edwards et al., J Natl Cancer Inst (2011) | Glioma invasion | Effect of connective tissue growth factor on glioma |

| Lawn et al., Nat Chem Biol (2015) | Brain tumor cells | Neurotrophin signaling promotes growth |

Eigenschaften

IUPAC Name |

(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNQLECPAXXYTR-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001127130 | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504433-24-3 | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504433-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3Z)-1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001127130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.